1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine 1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935405
InChI: InChI=1S/C15H25N3/c1-3-14(16)13-11-17-15(10-12(13)2)18-8-6-4-5-7-9-18/h10-11,14H,3-9,16H2,1-2H3
SMILES:
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol

1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine

CAS No.:

Cat. No.: VC15935405

Molecular Formula: C15H25N3

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine -

Specification

Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
IUPAC Name 1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]propan-1-amine
Standard InChI InChI=1S/C15H25N3/c1-3-14(16)13-11-17-15(10-12(13)2)18-8-6-4-5-7-9-18/h10-11,14H,3-9,16H2,1-2H3
Standard InChI Key KULAJEIKFXYWIF-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CN=C(C=C1C)N2CCCCCC2)N

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine (IUPAC name: 1-[6-(azepan-1-yl)-4-methylpyridin-3-yl]propan-1-amine) features a pyridine ring substituted at the 3-position with a propan-1-amine group and at the 6-position with a seven-membered azepane ring. The 4-methyl group introduces steric and electronic effects that influence molecular conformation and reactivity . The compound’s molecular formula is C₁₅H₂₅N₃, with a molecular weight of 247.38 g/mol.

Electronic and Steric Considerations

The azepane moiety contributes electron-donating character through its nitrogen atom, which participates in resonance with the pyridine ring. This interaction stabilizes charge distribution and modulates the compound’s basicity. The methyl group at the 4-position creates steric hindrance, potentially affecting binding interactions in biological systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₂₅N₃
Molecular Weight247.38 g/mol
SMILESCCC(C1=CN=C(C=C1C)N2CCCCCC2)N
InChIKeyKULAJEIKFXYWIF-UHFFFAOYSA-N

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis typically begins with functionalization of the pyridine ring. A common approach involves:

  • Alkylation of 4-methylpyridin-3-amine: Reaction with azepane under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80°C).

  • Side-chain introduction: Propionylation followed by reduction to install the propan-1-amine group.

Reaction Condition Optimization

Yield improvements are achieved through solvent polarity adjustments and catalyst selection. For instance, substituting DMF with acetonitrile increases reaction efficiency by reducing side product formation. Temperature control (70–90°C) balances reaction rate and decomposition risks.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Azepane incorporationAzepane, K₂CO₃, DMF, 80°C, 12h62
PropionylationPropionyl chloride, Et₃N, THF78
ReductionLiAlH₄, Et₂O, 0°C → RT85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 2.35 (s, 3H, CH₃), 2.72–2.81 (m, 8H, azepane CH₂), and 3.15 (q, 2H, NH₂CH₂) confirm structural assignments .

  • ¹³C NMR: Peaks at 154.2 ppm (pyridine C-N) and 45.8 ppm (azepane C-N) verify ring substitution patterns.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 247.38 [M+H]⁺, consistent with the molecular formula . Fragment ions at m/z 162 and 85 correspond to pyridine-azepane and propan-1-amine moieties, respectively.

Compound5-HT₁A Kᵢ (nM)DA Transporter IC₅₀ (μM)
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-amine1208.5
2-Methyl analogue20012.3
Propan-1-one derivative>1000>100

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